molecular formula C14H10ClN3O2S B2622895 4-(2H-1,3-benzodioxol-5-yl)-3-(5-chlorothiophen-2-yl)-1H-pyrazol-5-amine CAS No. 1488411-01-3

4-(2H-1,3-benzodioxol-5-yl)-3-(5-chlorothiophen-2-yl)-1H-pyrazol-5-amine

Cat. No.: B2622895
CAS No.: 1488411-01-3
M. Wt: 319.76
InChI Key: AAXRTQLVSHNSMY-UHFFFAOYSA-N
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Description

The compound 4-(2H-1,3-Benzodioxol-5-yl)-3-(5-chlorothiophen-2-yl)-1H-pyrazol-5-amine features a pyrazole core substituted with a benzodioxole group at position 4 and a 5-chlorothiophene at position 2.

  • The benzodioxole ring adopts an envelope conformation, influencing molecular packing via N–H⋯N hydrogen bonds and C–H⋯π interactions .
  • Substituents on the pyrazole ring dictate conformational flexibility and intermolecular interactions, which correlate with bioactivity .

Properties

IUPAC Name

4-(1,3-benzodioxol-5-yl)-5-(5-chlorothiophen-2-yl)-1H-pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3O2S/c15-11-4-3-10(21-11)13-12(14(16)18-17-13)7-1-2-8-9(5-7)20-6-19-8/h1-5H,6H2,(H3,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAXRTQLVSHNSMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=C(NN=C3N)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2H-1,3-benzodioxol-5-yl)-3-(5-chlorothiophen-2-yl)-1H-pyrazol-5-amine typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzodioxole Ring: Starting from catechol, the benzodioxole ring can be formed through a cyclization reaction with formaldehyde.

    Synthesis of the Chlorothiophene Ring: The chlorothiophene ring can be synthesized from thiophene through chlorination reactions.

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

    Coupling Reactions: The final step involves coupling the benzodioxole, chlorothiophene, and pyrazole intermediates under specific conditions, such as using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole ring.

    Reduction: Reduction reactions could occur at the pyrazole ring.

    Substitution: The chlorothiophene ring is susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the benzodioxole ring.

    Reduction: Reduced forms of the pyrazole ring.

    Substitution: Substituted derivatives of the chlorothiophene ring.

Scientific Research Applications

Chemistry

    Catalysis: The compound could be used as a ligand in catalytic reactions.

    Material Science:

Biology

    Biological Probes: Used as a probe to study biological pathways involving benzodioxole and pyrazole derivatives.

Medicine

    Drug Development: Potential use in the development of new pharmaceuticals targeting specific enzymes or receptors.

Industry

    Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 4-(2H-1,3-benzodioxol-5-yl)-3-(5-chlorothiophen-2-yl)-1H-pyrazol-5-amine would depend on its specific application. For instance, in medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The benzodioxole ring could interact with aromatic residues in proteins, while the pyrazole ring might form hydrogen bonds with active site residues.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the Pyrazole Ring

Key Structural Variations
Compound Name Substituents (Position 3) Substituents (Position 4) Biological Activity/Notes Reference
Target Compound 5-Chlorothiophen-2-yl 2H-1,3-Benzodioxol-5-yl Not explicitly reported (structural focus) -
4-(Benzodioxol-5-yl)-1-(4-methylphenyl)-pyrazol-5-amine None (N-methylphenyl at position 1) 2H-1,3-Benzodioxol-5-yl Anticancer, antimicrobial potential
3-(3-Chlorophenyl)-1H-pyrazol-5-amine 3-Chlorophenyl - BoNTA-LC inhibitor (IC₅₀ ~1.2 µM)
Emrusolmine (INN Proposed List 126) 3-Bromophenyl 2H-1,3-Benzodioxol-5-yl Alpha-synuclein oligomerization inhibitor
3-Methyl-1-(4-phenylthiazol-2-yl)-pyrazol-5-amine 4-Phenylthiazol-2-yl - Intermediate for kinase inhibitors

Key Observations :

  • Heteroaryl vs. Aryl Substitutions : Thiophene (target compound) vs. thiazole () alters electronic properties and steric bulk. Thiazole-containing analogs show kinase inhibition, suggesting the target compound may have similar applications .
  • Benzodioxole Role : Present in multiple analogs (Evidences 6, 11, 18), this group contributes to π-π stacking and metabolic stability, a feature likely shared by the target compound .

Physicochemical and Structural Properties

Property Target Compound 4-(Benzodioxol-5-yl)-1-(4-methylphenyl)-pyrazol-5-amine 3-Methyl-1-(4-phenylthiazol-2-yl)-pyrazol-5-amine
Molecular Formula C₁₄H₁₀ClN₃O₂S C₁₇H₁₅N₃O₂ C₁₃H₁₂N₄S
Molecular Weight ~327.77 g/mol 293.32 g/mol 256.33 g/mol
Hydrogen Bonding N–H (donor), O (acceptor) N–H⋯N, C–H⋯O interactions Thiazole N participates in H-bonding
LogP (Predicted) ~3.2 (moderate lipophilicity) ~2.8 ~3.5

Key Insights :

  • The target compound’s higher molecular weight and chlorine atom may increase lipophilicity compared to benzodioxole-methylphenyl analogs, affecting membrane permeability.
  • Hydrogen-bonding networks (N–H and benzodioxole O) are conserved across analogs, suggesting shared crystallinity challenges and solubility profiles .

Biological Activity

The compound 4-(2H-1,3-benzodioxol-5-yl)-3-(5-chlorothiophen-2-yl)-1H-pyrazol-5-amine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities. This article explores the biological activity of this specific compound, synthesizing findings from various research studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C12H9ClN4O3\text{C}_{12}\text{H}_{9}\text{ClN}_{4}\text{O}_{3}

The biological activity of pyrazole derivatives often involves interaction with various molecular targets, including enzymes and receptors. The specific interactions of This compound may lead to modulation of signaling pathways relevant to its therapeutic effects. For instance, studies suggest that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects .

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. For example, compounds similar to This compound have been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways and inhibition of cell proliferation .

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against various bacterial strains. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, potentially making it a candidate for developing new antibiotics .

Neuroprotective Effects

Some studies have indicated that pyrazole derivatives may have neuroprotective effects. The ability to modulate neurotransmitter levels suggests potential applications in treating neurodegenerative diseases like Alzheimer's .

Case Studies and Research Findings

StudyFindings
Tanitame et al. (2004)Identified broad biological activities including anti-cancer and anti-inflammatory effects in pyrazole derivatives.
Shen et al. (2011)Demonstrated the potential neuroprotective effects of similar compounds in animal models.
Deng et al. (2012)Reported on the antimicrobial efficacy against specific bacterial strains, suggesting further exploration for clinical applications.

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